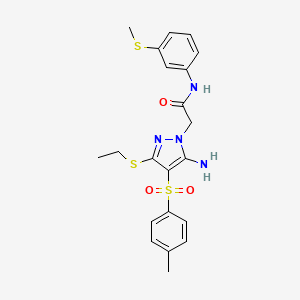
2-(5-amino-3-(ethylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3-(methylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with amino, ethylsulfanyl, and methylbenzenesulfonyl groups, as well as an acetamide moiety linked to a methylsulfanylphenyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Introduction of Substituents: The amino, ethylsulfanyl, and methylbenzenesulfonyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and controlled temperatures to ensure selective substitution.
Acetamide Formation: The acetamide moiety is introduced by reacting the pyrazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the pyrazole derivative with the methylsulfanylphenyl group using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The ethylsulfanyl and methylsulfanyl groups can undergo oxidation to form sulfoxides and sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.
Major Products
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound can be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its unique structural features.
Material Science: The compound’s ability to undergo various chemical modifications makes it a candidate for developing new materials with specific properties.
Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways due to its diverse functional groups.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their functions. The presence of amino and sulfonyl groups suggests potential interactions with biological macromolecules through hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-Amino-3-(methylsulfanyl)-4-(4-methylbenzenesulfonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
- 2-[5-Amino-3-(ethylsulfanyl)-4-(4-chlorobenzenesulfonyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Uniqueness
The unique combination of ethylsulfanyl and methylsulfanyl groups, along with the specific substitution pattern on the pyrazole ring, distinguishes this compound from its analogs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research.
Propiedades
Fórmula molecular |
C21H24N4O3S3 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
2-[5-amino-3-ethylsulfanyl-4-(4-methylphenyl)sulfonylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H24N4O3S3/c1-4-30-21-19(31(27,28)17-10-8-14(2)9-11-17)20(22)25(24-21)13-18(26)23-15-6-5-7-16(12-15)29-3/h5-12H,4,13,22H2,1-3H3,(H,23,26) |
Clave InChI |
KQLNGIVFYDOXDQ-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)C)N)CC(=O)NC3=CC(=CC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


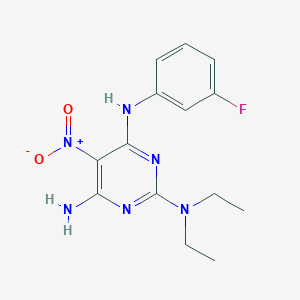
![6-(4-ethylphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11265629.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-methylbenzamide](/img/structure/B11265642.png)
![2-(4-methylphenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B11265644.png)
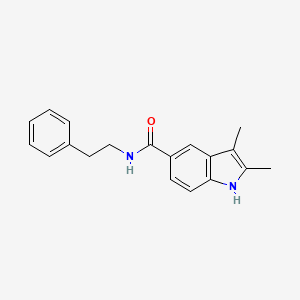
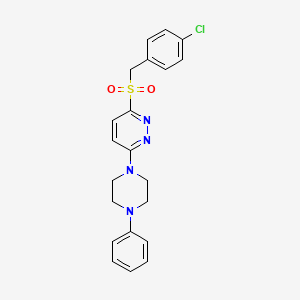
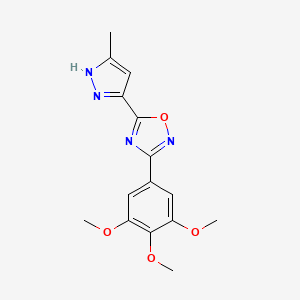
![N-(2-fluorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11265675.png)
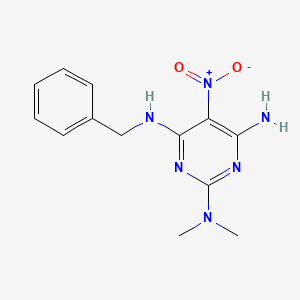
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B11265686.png)
![N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B11265691.png)
![N-(2-ethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11265697.png)
![N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B11265707.png)
![Methyl 3-[(4-acetamidophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265713.png)
